molecular formula C18H17N3O4 B11552430 methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate

methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate

Cat. No.: B11552430
M. Wt: 339.3 g/mol
InChI Key: BZWSKVJSPPAVMA-YBFXNURJSA-N
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Description

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a complex organic compound with a unique structure that includes a hydrazone linkage and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with oxo(3-toluidino)acetyl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazono)benzoate
  • 2-Methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is unique due to its specific hydrazone linkage and the presence of both aromatic and ester functional groups. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

BZWSKVJSPPAVMA-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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